Finasteride-d9
CAS No.:
Cat. No.: VC20751589
Molecular Formula: C23H36N2O2
Molecular Weight: 381.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H36N2O2 |
---|---|
Molecular Weight | 381.6 g/mol |
IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
Standard InChI | InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 |
Standard InChI Key | DBEPLOCGEIEOCV-BSRKVXQGSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |
Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |
What is Finasteride-d9?
Finasteride-d9 is a deuterated form of finasteride, a drug used to treat benign prostatic hyperplasia and androgenetic alopecia in men . Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, in the molecule . Finasteride-d9 is intended for use as an internal standard for the quantification of finasteride by GC- or LC-MS .
Finasteride, the non-deuterated form, is a 4-azasteroid competitive inhibitor of 5alpha-reductase type II (IC50 = 4.2 nM) and a derivative of testosterone . It is highly selective for 5alpha-reductase type II over type I .
Role as an Internal Standard
In analytical methods like GC-MS or LC-MS, Finasteride-d9 serves as an internal standard due to its close structural resemblance to finasteride, facilitating reliable and accurate quantification . The deuterated form of Finasteride is added to the sample at a known concentration, which helps correct for variations in sample preparation, injection volume, and ionization efficiency .
Finasteride and its Mechanism of Action
Finasteride reduces prostatic DHT levels and serum DHT levels .
-
Inhibits type II 5α-reductase, which is found primarily in the prostate .
-
Chronic treatment may affect type I 5α-reductase, found in sebaceous glands and the liver .
-
Forms a stable complex with the enzyme 5α-reductase .
Dutasteride is a "dual" 5α-reductase type 1 and 2 inhibitor, developed to lower the levels of DHT further, achieving ~94% reduction in DHT compared with ~70–80% suppression by finasteride .
Studies and Research Findings
Finasteride has been studied for its effects on androgenetic alopecia and benign prostatic hyperplasia .
-
Finasteride reduces testosterone-induced type I procollagen and TGF-beta1 protein levels in cultured human scalp dermal fibroblasts in a model of androgenic alopecia when applied at a concentration of 0.1 µM .
-
Finasteride (10 µM) does not affect the growth of androgen-refractory PC3 prostate cancer cells but increases the protein levels of Nrf2 and heme oxygenase-1 (HO-1) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume